molecular formula C6H6N2O3S B2492857 Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 344361-97-3

Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2492857
CAS No.: 344361-97-3
M. Wt: 186.19
InChI Key: CJYDGJBWZGMCAG-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a variety of molecular mechanisms .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a one-pot synthesis involving the condensation of urea (or thiourea), an aldehyde, and a β-keto ester . The reaction is usually carried out under acidic conditions, often using catalysts such as lactic acid or pyridine .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted protocols. This method enhances the reaction rate and yield, making it more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyrimidines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

methyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c1-11-5(10)3-2-7-6(12)8-4(3)9/h2H,1H3,(H2,7,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYDGJBWZGMCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=S)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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